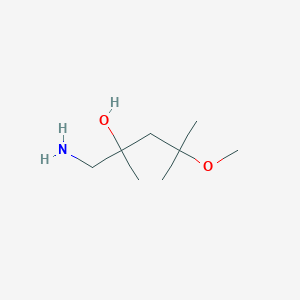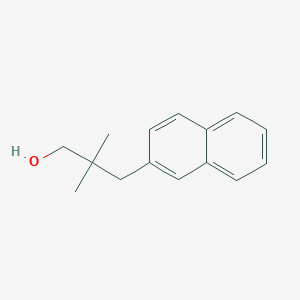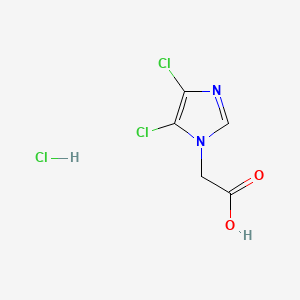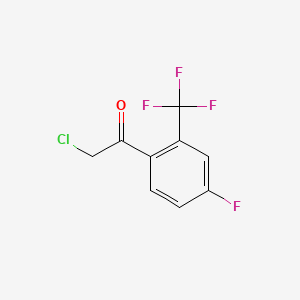
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methylamino and ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and methylamine.
Reaction Conditions: The aldehyde group of 4-chloro-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Formation of the Amino Alcohol: The resulting alcohol is then reacted with methylamine under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing efficient and scalable reducing agents.
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain a pure product.
化学反応の分析
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to remove the chloro group, forming a simpler structure.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation Products: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethanone.
Reduction Products: 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol.
Substitution Products: 1-(4-Methoxy-3-methoxyphenyl)-2-(methylamino)ethan-1-ol.
科学的研究の応用
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways related to its functional groups, such as those involving amines and alcohols.
類似化合物との比較
1-(4-Chloro-3-methoxyphenyl)ethan-1-ol: Lacks the methylamino group.
1-(4-Chloro-3-methoxyphenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Lacks the chloro group.
Uniqueness: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
1-(4-chloro-3-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-6-9(13)7-3-4-8(11)10(5-7)14-2/h3-5,9,12-13H,6H2,1-2H3 |
InChIキー |
SQYQNTADADHUGO-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC(=C(C=C1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














